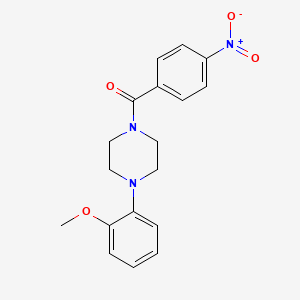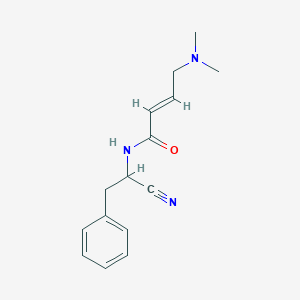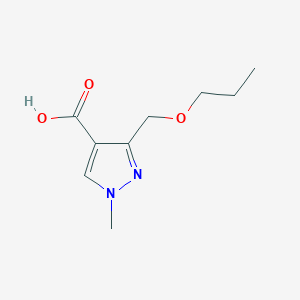![molecular formula C13H19NO2 B2877754 2-[4-(Dimethylamino)butoxy]benzaldehyde CAS No. 1242810-20-3](/img/structure/B2877754.png)
2-[4-(Dimethylamino)butoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(Dimethylamino)butoxy]benzaldehyde” is an organic compound. It is a derivative of benzaldehyde, which has a dimethylamino group and a butoxy group attached to the benzene ring . The compound is related to 4-(Dimethylamino)benzaldehyde, which is used in Ehrlich’s reagent for the determination of hydroxyproline level .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the phase diagram and thermodynamic studies of two binary organic systems of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), have been studied by solid state synthetic route .Molecular Structure Analysis
The molecular structure of “2-[4-(Dimethylamino)butoxy]benzaldehyde” can be inferred from its IUPAC name. It consists of a benzene ring (benzaldehyde) with an aldehyde group (-CHO) at the 1-position, a butoxy group (-butoxy) at the 2-position, and a dimethylamino group (-N(CH3)2) at the 4-position .Wissenschaftliche Forschungsanwendungen
Iminium Salt Formation and Reactivity
Research demonstrates that 4-(Dimethylamino)benzaldehyde, a related compound, can undergo alkylation at the nitrogen atom, leading to the formation of iminium salts with potential applications in synthetic organic chemistry (Froschauer et al., 2013). These salts are of interest due to their reactivity and potential as intermediates in the synthesis of various organic compounds.
Corrosion Inhibition
Another study highlights the use of a derivative of 4-(N,N-dimethylamino)benzaldehyde as an effective corrosion inhibitor for mild steel in acidic solutions. This suggests the potential for applications in materials science and engineering to protect metals against corrosion (Singh et al., 2016).
Asymmetric Catalysis
The compound has also been investigated in the context of asymmetric synthesis. For example, the asymmetric hetero-Diels-Alder reaction catalyzed by derivatives of this compound has been studied, illustrating its utility in producing chiral molecules, which are crucial in pharmaceutical synthesis and other areas of chemistry (Anderson et al., 2008).
Antioxidant Properties
Derivatives of 4-(Dimethylamino)benzaldehyde have been synthesized and analyzed for their antioxidant activities. Such studies are important for the development of new antioxidants that can be used in medicine, food preservation, and other industries (Yüksek et al., 2015).
Nonlinear Optical Properties
The nonlinear optical properties of crystals containing 4-(Dimethylamino)benzaldehyde derivatives have been investigated, indicating potential applications in the development of optical materials for technologies such as laser systems and optical switches (Jebin et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, 4-(Dimethylamino)benzaldehyde, indicates that it is combustible, harmful if inhaled, and may cause skin and eye irritation. It may also cause respiratory irritation and damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and potential applications of “2-[4-(Dimethylamino)butoxy]benzaldehyde”. For instance, vibrational dynamics in crystalline 4-(dimethylamino)benzaldehyde have been studied using inelastic neutron scattering and periodic DFT calculations . Similar studies could be conducted on “2-[4-(Dimethylamino)butoxy]benzaldehyde”.
Eigenschaften
IUPAC Name |
2-[4-(dimethylamino)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14(2)9-5-6-10-16-13-8-4-3-7-12(13)11-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMUCMCOGBSRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=CC=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Dimethylamino)butoxy)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)






![4-methyl-3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2877683.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)
![N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2877686.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2877691.png)
